molecular formula C27H18BrN3O4 B2921769 (E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide CAS No. 380477-89-4

(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2921769
CAS No.: 380477-89-4
M. Wt: 528.362
InChI Key: BAKFEJDEGZDPNI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a naphthalene ring, a bromophenyl group, a nitrophenyl group, and an amide group. The presence of these groups suggests that this compound could have interesting chemical properties and could be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the naphthalene ring could be introduced through a Friedel-Crafts alkylation, the bromophenyl group through electrophilic aromatic substitution, and the amide group through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthalene ring would provide a planar, aromatic system, the bromophenyl group would add electron-withdrawing character, and the amide group would introduce polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction, the amide group could be hydrolyzed under acidic or basic conditions, and the naphthalene ring could undergo further electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to (E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide have been synthesized and evaluated for their anticancer activities. For instance, 1,4‐Naphthoquinone derivatives, including those with a phenylaminosulfanyl moiety, have shown potent cytotoxic activity against human cancer cell lines such as A549, HeLa, and MCF‐7. These compounds induce apoptosis and arrest the cell cycle in the G1 phase, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Chemical Synthesis and Characterization

Another area of application involves the synthesis and characterization of novel organic compounds with potential biological activities. For example, N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized and characterized, showcasing the versatility of naphthalene derivatives in organic synthesis (Özer et al., 2009). These compounds, through their intricate structural designs, contribute to expanding the library of naphthalene-based molecules with diverse potential applications.

Fluorescence Applications

Naphthalene derivatives have also been investigated for their fluorescence properties, providing insights into their utility in biological assays. Compounds derived from 3-(Naphthalen-1-ylamino)propanoic acid, for instance, exhibit strong fluorescence, making them suitable for biological assays and imaging applications (Frade et al., 2007).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity, toxicity, and physical properties .

Future Directions

Potential future research directions could include exploring the compound’s reactivity and potential applications, such as its use in organic synthesis or its biological activity .

Properties

IUPAC Name

(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrN3O4/c28-22-12-13-26(35-17-19-8-5-7-18-6-1-2-9-23(18)19)20(15-22)14-21(16-29)27(32)30-24-10-3-4-11-25(24)31(33)34/h1-15H,17H2,(H,30,32)/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKFEJDEGZDPNI-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)/C=C(\C#N)/C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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